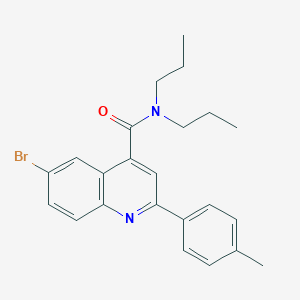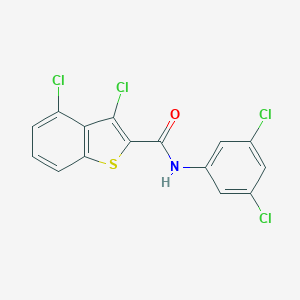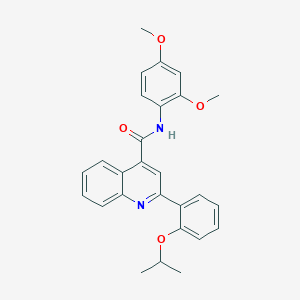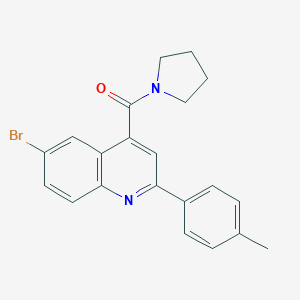![molecular formula C24H20N2O3 B444703 (Z)-2-([1,1'-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide CAS No. 328555-87-9](/img/structure/B444703.png)
(Z)-2-([1,1'-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide is a complex organic compound that features a biphenyl group, a chromene moiety, and a carboxamide functional group
Analyse Biochimique
Biochemical Properties
(Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as human carbonyl reductase 1 (CBR1) and aldo-keto reductase (AKR) enzymes . The inhibition of these enzymes can affect the reduction of anthracycline anticancer drugs, potentially reducing their cardiotoxicity . Additionally, (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide may interact with other proteins involved in cellular signaling and metabolism, further influencing biochemical processes.
Cellular Effects
The effects of (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects can have significant implications for cell survival, proliferation, and overall function.
Molecular Mechanism
The molecular mechanism of action of (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide involves several key interactions with biomolecules. This compound exerts its effects by binding to specific enzymes and proteins, inhibiting or activating their activity. For instance, it binds to the active site of human carbonyl reductase 1 (CBR1), inhibiting its activity and preventing the reduction of anthracycline drugs . Additionally, (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression, enzyme activity, and metabolic pathways .
Dosage Effects in Animal Models
The effects of (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as reducing oxidative stress and modulating metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage, apoptosis, and disruption of normal cellular function . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
(Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by inhibiting key enzymes, such as human carbonyl reductase 1 (CBR1) and aldo-keto reductase (AKR) enzymes . These interactions can alter the metabolism of drugs and other compounds, potentially affecting their efficacy and toxicity . Additionally, (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide may interact with other metabolic enzymes, further influencing cellular metabolism and biochemical processes .
Transport and Distribution
The transport and distribution of (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide within cells and tissues are critical factors that determine its overall effects. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function . The distribution of (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide within tissues can also affect its overall efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms .
Subcellular Localization
The subcellular localization of (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may localize to the mitochondria, influencing metabolic processes and cellular energy production . Understanding the subcellular localization of (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide is essential for elucidating its overall mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene core, followed by the introduction of the biphenyl group through a series of coupling reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of amines and carboxylic acid derivatives in the presence of coupling agents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development. Its ability to interact with proteins and nucleic acids can be explored for therapeutic applications.
Medicine
In medicine, the compound’s potential pharmacological activities are of interest. It may act as an inhibitor or modulator of specific biological pathways, offering potential therapeutic benefits for various diseases.
Industry
Industrially, (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mécanisme D'action
The mechanism of action of (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other biphenyl derivatives and chromene-based molecules. Examples are biphenyl-4-carboxamide and 2H-chromene-3-carboxamide derivatives.
Uniqueness
What sets (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
8-ethoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-2-28-21-10-6-9-18-15-20(23(25)27)24(29-22(18)21)26-19-13-11-17(12-14-19)16-7-4-3-5-8-16/h3-15H,2H2,1H3,(H2,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVZIWWCMIKZDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C4=CC=CC=C4)C(=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B444620.png)
![isopropyl 2-[(cyclobutylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B444621.png)


![6-chloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444627.png)
![N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B444629.png)
![(2Z)-N-acetyl-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444630.png)

![6-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B444634.png)
![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B444635.png)

![3-(3-CHLOROPHENYL)-11-(4-METHYLPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B444642.png)
![ethyl 2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444644.png)
![1-ethyl-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B444646.png)
